N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyridazinone ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 5-benzyl-1,3,4-thiadiazole-2-thiol with 3-(4-chlorophenyl)-6-oxopyridazine-1-acetic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
The uniqueness of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its ability to interact with certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H16ClN5O2S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H16ClN5O2S/c22-16-8-6-15(7-9-16)17-10-11-20(29)27(26-17)13-18(28)23-21-25-24-19(30-21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,25,28) |
InChI Key |
ZCMNQQGPZVWQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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